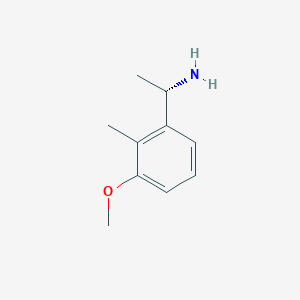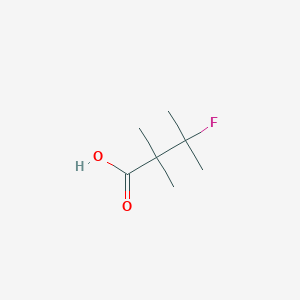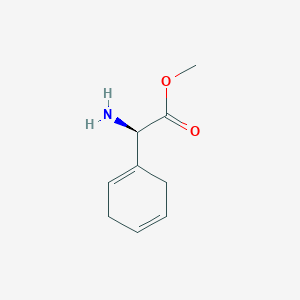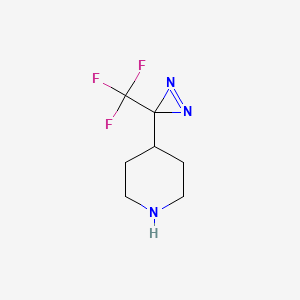
methyl (3S)-3-amino-3-(2-fluorophenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (s)-3-amino-3-(2-fluorophenyl)propanoate is a chiral compound with the molecular formula C10H12FNO2. It is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. The presence of the fluorine atom in its structure can significantly alter its chemical and biological properties, making it a valuable compound in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (s)-3-amino-3-(2-fluorophenyl)propanoate typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-fluorobenzaldehyde.
Formation of Intermediate: The 2-fluorobenzaldehyde is subjected to a series of reactions, including condensation with nitromethane to form a nitroalkene intermediate.
Reduction: The nitroalkene intermediate is then reduced to form the corresponding amine.
Esterification: The final step involves esterification of the amine with methanol to yield Methyl (s)-3-amino-3-(2-fluorophenyl)propanoate.
Industrial Production Methods
In an industrial setting, the production of Methyl (s)-3-amino-3-(2-fluorophenyl)propanoate may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to maintain optimal reaction conditions.
Purification: Advanced purification techniques such as crystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (s)-3-amino-3-(2-fluorophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Methyl (s)-3-amino-3-(2-fluorophenyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of Methyl (s)-3-amino-3-(2-fluorophenyl)propanoate involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(2-fluorophenyl)propanoate: Lacks the amino group, making it less versatile in certain reactions.
Methyl (s)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate: Contains a bromine atom, which can significantly alter its reactivity and biological properties.
Uniqueness
Methyl (s)-3-amino-3-(2-fluorophenyl)propanoate is unique due to the combination of its chiral center and the presence of the fluorine atom. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C10H12FNO2 |
|---|---|
Molekulargewicht |
197.21 g/mol |
IUPAC-Name |
methyl (3S)-3-amino-3-(2-fluorophenyl)propanoate |
InChI |
InChI=1S/C10H12FNO2/c1-14-10(13)6-9(12)7-4-2-3-5-8(7)11/h2-5,9H,6,12H2,1H3/t9-/m0/s1 |
InChI-Schlüssel |
SUVMVUFJILWDSU-VIFPVBQESA-N |
Isomerische SMILES |
COC(=O)C[C@@H](C1=CC=CC=C1F)N |
Kanonische SMILES |
COC(=O)CC(C1=CC=CC=C1F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




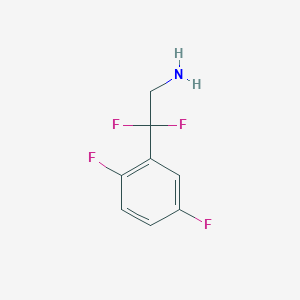

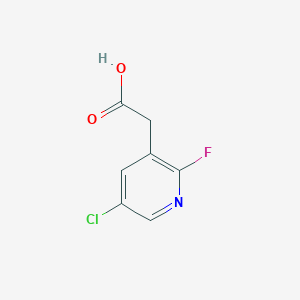
![4-[4-(1h-Imidazol-4-yl)phenyl]morpholine](/img/structure/B13537819.png)
![6-{[2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-1,3-benzodiazol-1-yl]methyl}pyridine-3-carboxylic acid](/img/structure/B13537820.png)
